molecular formula C11H15ClF3N3 B2864008 3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 338406-25-0

3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2864008
CAS No.: 338406-25-0
M. Wt: 281.71
InChI Key: CYYYFAGLDSAFSY-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound for research and development purposes. It features a pyridine core that is functionalized with both chloro and trifluoromethyl groups, a combination known in agrochemical and pharmaceutical research for conferring unique biological activity and altering physical-chemical properties . The structure is further modified with a 3-(dimethylamino)propyl sidechain. The dimethylamine (DMA) pharmacophore is a significant feature in medicinal chemistry, known to influence a compound's solubility, bioavailability, and interaction with biological targets . While specific biological data for this compound is not widely published in the available literature, its molecular architecture suggests potential as a valuable intermediate. Researchers may explore its utility in building more complex molecules for various applications. The presence of the trifluoromethylpyridine moiety makes it a candidate for investigation in the development of crop protection agents, given the established role of similar derivatives in herbicides, insecticides, and fungicides . Furthermore, the dimethylaminoalkyl chain is a common feature in numerous FDA-approved drugs, indicating potential for this compound to serve as a building block in pharmaceutical research, particularly for molecules targeting the central nervous system or possessing antimicrobial or anticancer properties . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory and research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClF3N3/c1-18(2)5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYFAGLDSAFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine, also known by its CAS number 338406-25-0, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12ClF3N4C_{12}H_{12}ClF_3N_4, with a molecular weight of approximately 287.67 g/mol. The presence of the trifluoromethyl group and the chloro substituent contributes to its unique biological properties, influencing its interaction with biological targets.

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity by improving lipophilicity and metabolic stability. The trifluoromethyl group has been shown to affect the binding affinity for various receptors and enzymes, making it a valuable moiety in drug design .

Biological Activity

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of pyridine compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell growth in vitro, particularly against various leukemia cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM, indicating its potential as an antibacterial agent .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders. The dimethylamino group is known to enhance central nervous system penetration, which could be beneficial for neurological applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in leukemia cells
AntimicrobialEffective against MRSA (MIC 15.625–62.5 μM)
NeuropharmacologicalPotential modulation of neurotransmitter systems

Example Study

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of similar pyridine derivatives, noting that the introduction of a trifluoromethyl group significantly enhanced their potency against various cancer cell lines compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Position 2 Molecular Formula CAS Number Key Applications/Notes
Target Compound 3-(Dimethylamino)propylamine C₁₁H₁₄ClF₃N₃ Not Provided Intermediate for fluazinam synthesis
3-Chloro-N-[(1,1-Dioxothiolan-3-yl)Methyl]-5-(Trifluoromethyl)Pyridin-2-Amine (1,1-Dioxothiolan-3-yl)methyl C₁₁H₁₂ClF₃N₂O₂S Not Provided Sulfone group may influence metabolic stability
3-Chloro-N-(3-Methoxypropyl)-5-(Trifluoromethyl)Pyridin-2-Amine 3-Methoxypropyl C₁₁H₁₂ClF₃N₂O 338406-33-0 Methoxy group reduces basicity vs. dimethylamino
Fluazinam 3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl C₁₃H₄Cl₂F₆N₄O₄ 169327-87-1 Commercial fungicide with nitro groups
(3-Chloro-5-Trifluoromethyl-Pyridin-2-yl)-Piperidin-3-yl-Amine Hydrochloride Piperidin-3-yl-amine (cyclic amine) C₁₁H₁₂ClF₃N₃·HCl 1185319-67-8 Cyclic amine alters conformation and solubility

Physicochemical Properties

  • Solubility: The dimethylamino-propyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., methoxypropyl or aryl groups) .
  • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the pyridine ring via electron withdrawal, a feature shared across all analogs. However, fluazinam’s nitro groups further enhance this effect, increasing reactivity and fungicidal potency .

Preparation Methods

Structural Overview and Key Properties

Molecular Characteristics

The compound (C₁₁H₁₅ClF₃N₃) features a pyridine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a dimethylamino-propylamine side chain at position 2. Key properties include:

Property Value
Molecular weight 281.70 g/mol
Hydrogen bond donors 1
Hydrogen bond acceptors 6
XLogP3 3.1
Rotatable bonds 5

These properties influence solubility and reactivity, necessitating tailored synthesis approaches.

Primary Synthesis Route: Amination-Reduction Sequence

Starting Material and Reaction Design

The most cost-effective method utilizes 2,3,6-trichloro-5-trifluoromethylpyridine —a byproduct of 2,3-dichloro-5-trifluoromethylpyridine production—as the starting material. This approach reduces raw material costs by repurposing industrial waste.

Step 1: Amination
  • Reagents : Liquid ammonia or aqueous ammonia.
  • Conditions : 50–140°C, 6–12 hours, 0.5–3.0 MPa pressure.
  • Mechanism : Nucleophilic aromatic substitution replaces the chlorine at position 6 with an amine group, yielding 2-amino-3,6-dichloro-5-trifluoromethylpyridine .
Step 2: Reductive Dechlorination
  • Reagents : Zinc powder, hydrochloric acid, tetrabutylammonium bromide (catalyst).
  • Conditions : 30–35°C, 3.5–5 hours.
  • Mechanism : Zinc-mediated reduction removes the chlorine at position 6, yielding the final product with 99.5% purity after neutralization and filtration.

Example Protocol :

  • Combine 40 g of 2-amino-3,6-dichloro-5-trifluoromethylpyridine, 200 g dichloroethane, 16 g zinc powder, and 1 g tetrabutylammonium bromide.
  • Add 108 g of 25% HCl dropwise over 2.5 hours at 30°C.
  • React at 35°C for 3.5 hours, neutralize with ammonia (pH = 8), and filter to isolate the product.

Alternative Pathways and Modifications

Direct Alkylation of Pyridine Derivatives

While less common, alkylation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 3-(dimethylamino)propyl chloride has been explored. Challenges include poor regioselectivity and side reactions, necessitating protective group strategies.

Nucleophilic Substitution with Prefunctionalized Amines

Coupling 3-chloro-5-(trifluoromethyl)-2-pyridyl chloride with N,N-dimethyl-1,3-propanediamine under basic conditions (e.g., K₂CO₃ in DMF) offers a single-step route. However, this method struggles with scalability due to intermediate instability.

Critical Analysis of Methodologies

Efficiency and Yield Comparison

Method Yield Purity Cost Efficiency
Amination-Reduction 65–70% 99.5% High
Direct Alkylation 40–50% 85–90% Moderate

The amination-reduction sequence outperforms alternatives in yield and purity, leveraging inexpensive byproducts.

Solvent and Catalyst Optimization

  • Amination Solvents : Methanol or toluene improve reaction rates but require careful post-reaction separation.
  • Catalysts : Tetrabutylammonium bromide enhances zinc’s reducing efficiency by stabilizing reactive intermediates.

Industrial-Scale Considerations

Waste Management

The process generates zinc chloride and ammonium salts, necessitating neutralization and recycling protocols to meet environmental standards.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Core Preparation : Start with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) as the base structure .

Amination : Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) with 3-(dimethylamino)propyl chloride or bromide is effective. Sodium tert-butoxide (NaOtBu) in dioxane at 80–100°C for 12–24 hours improves reaction efficiency .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (dichloromethane/hexane) to isolate the product.
Key Considerations : Catalyst loading (5–10% Pd(OAc)₂), inert atmosphere, and stoichiometric control of the alkylating agent minimize by-products like dialkylated derivatives.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Employ a multi-technique approach:
  • X-ray Crystallography : Resolve disorder in the trifluoromethyl group (common in fluorinated pyridines) and confirm intramolecular interactions (e.g., N–H⋯Cl) .
  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions. The trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm, while the dimethylamino protons resonate as a triplet near δ 2.2–2.5 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄ClF₃N₃) with <2 ppm error.
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in antifungal applications?

  • Methodological Answer :
  • Core Modifications : The trifluoromethyl group at position 5 enhances lipophilicity and target binding (e.g., fungal cytochrome bc₁ complex). Replacements with -CF₂H or -CH₂CF₃ reduce activity by 40–60% .
  • Side Chain Optimization : The 3-(dimethylamino)propyl group improves solubility and bioavailability. Linear alkyl chains >3 carbons diminish activity due to steric hindrance .
  • Comparative Assays : Test against fluazinam (a commercial fungicide with a related structure). IC₅₀ values for mycelial growth inhibition in Botrytis cinerea should be compared using microplate broth dilution assays .

Q. How can contradictory data on biological activity between similar pyridine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay conditions. Address these via:
  • Computational Modeling : Perform DFT calculations to compare charge distribution (e.g., electrostatic potential maps) and predict binding affinities .
  • Enzyme Inhibition Studies : Use purified fungal enzymes (e.g., succinate dehydrogenase) to isolate target interactions from whole-organism variability .
  • Meta-Analysis : Aggregate data from analogs (Table 1) to identify trends. For example, electron-withdrawing groups at position 3 (e.g., Cl, CF₃) correlate with higher fungicidal activity .

Table 1 : Comparative Activity of Pyridine Derivatives

CompoundSubstituent (Position 3)IC₅₀ (μM) Botrytis cinereaReference
Target CompoundCl12.3 ± 1.7
N-(3-Methoxypropyl) AnalogOCH₃28.9 ± 3.1
FluazinamCl, 2,6-dinitro-CF₃5.8 ± 0.9

Q. What mechanistic insights explain the role of the trifluoromethyl group in enhancing bioactivity?

  • Methodological Answer : The -CF₃ group:
  • Electron Withdrawal : Polarizes the pyridine ring, increasing electrophilicity at the chlorine atom for nucleophilic attack in target enzymes .
  • Hydrophobic Interactions : Enhances binding to hydrophobic pockets in fungal proteins (e.g., via π-π stacking with aromatic residues). Confirm via molecular docking (AutoDock Vina) and mutagenesis studies .
  • Metabolic Stability : Reduces oxidative degradation in vivo, as shown in liver microsome assays (t₁/₂ > 4 hours vs. <1 hour for non-fluorinated analogs) .

Q. What advanced techniques are recommended for studying environmental degradation pathways?

  • Methodological Answer :
  • LC-HRMS/MS : Identify degradation products in soil/water matrices. Look for hydrolytic cleavage of the dimethylamino group or oxidation of the pyridine ring .
  • Ecotoxicology Assays : Use Daphnia magna (48-hour LC₅₀) and soil microbiota respiration tests to assess non-target effects .
  • Isotope Labeling : Track ¹⁴C-labeled compound in photolysis studies to quantify CO₂ evolution and bound residues .

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